(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a chromenyl moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the chromenyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biology, this compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S,5R,6R)-5-Acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- (2S,3S,4R,5R,6R)-3-({(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-[(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
What sets (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C25H24O11 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H24O11/c1-11(26)9-14(12-5-3-2-4-6-12)17-18(27)15-10-13(7-8-16(15)35-24(17)33)34-25-21(30)19(28)20(29)22(36-25)23(31)32/h2-8,10,14,19-22,25,27-30H,9H2,1H3,(H,31,32)/t14?,19-,20-,21+,22-,25+/m0/s1 |
InChI Key |
WVBVHLXQTOAFHW-FUMRWQGZSA-N |
Isomeric SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O)O |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.